![molecular formula C7H8BrN3O B571640 N-(5-Amino-3-bromopyridin-2-yl)acetamide CAS No. 896161-09-4](/img/structure/B571640.png)
N-(5-Amino-3-bromopyridin-2-yl)acetamide
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Overview
Description
“N-(5-Amino-3-bromopyridin-2-yl)acetamide” is a synthetic chemical compound widely used in scientific research. It is known for its ability to bind to specific receptors in the body, making it a valuable tool for studying the mechanisms of various biological processes. This compound is also used as a chemical reagent in the synthesis of inhibitors for cancer .
Synthesis Analysis
The synthesis pathway for “N-(5-Amino-3-bromopyridin-2-yl)acetamide” involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent. This reaction forms the desired compound. More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of “N-(5-Amino-3-bromopyridin-2-yl)acetamide” is C7H8BrN3O . The compound contains two molecules in its asymmetric unit, in one of which the methyl H atoms are disordered over two orientations . The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)° .Chemical Reactions Analysis
“N-(5-Amino-3-bromopyridin-2-yl)acetamide” is a general chemical reagent used in the synthesis of pharmaceutically active compounds and inhibitors . It is particularly used in the production of b-Raf inhibitors for the treatment of cancer .Physical And Chemical Properties Analysis
The molecular weight of “N-(5-Amino-3-bromopyridin-2-yl)acetamide” is 230.06 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 228.98507 g/mol .Scientific Research Applications
Synthesis of Cancer Inhibitors
“N-(5-Amino-3-bromopyridin-2-yl)acetamide” is used as a chemical reagent in the synthesis of inhibitors for cancer . This suggests that it plays a role in the development of new therapeutic agents.
Research and Development
This compound is often used in research and development. It’s used in laboratories to study its properties and potential applications .
Chemical Industry
“N-(5-Amino-3-bromopyridin-2-yl)acetamide” is used in the chemical industry where it may serve as a building block in the synthesis of more complex molecules .
Pharmaceutical Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs, especially those targeting cancer .
Biochemical Studies
“N-(5-Amino-3-bromopyridin-2-yl)acetamide” might be used in biochemical studies due to its unique structure and properties .
Mechanism of Action
“N-(5-Amino-3-bromopyridin-2-yl)acetamide” binds to specific receptors in the body, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.
Safety and Hazards
properties
IUPAC Name |
N-(5-amino-3-bromopyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,9H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNRSPZYYCMLTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674641 |
Source
|
Record name | N-(5-Amino-3-bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-3-bromopyridin-2-yl)acetamide | |
CAS RN |
896161-09-4 |
Source
|
Record name | N-(5-Amino-3-bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamido-5-amino-3-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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